molecular formula C9H9ClN6 B12224494 5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B12224494
M. Wt: 236.66 g/mol
InChI Key: UICUNWCMCYXJCA-UHFFFAOYSA-N
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Description

5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multiple steps, including the formation of the triazole ring and its subsequent attachment to the pyrimidine core. One common method involves the use of phosphorus oxychloride at elevated temperatures to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also targets the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine include:

These compounds share structural similarities but may differ in their specific biological activities and applications

Properties

Molecular Formula

C9H9ClN6

Molecular Weight

236.66 g/mol

IUPAC Name

5-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine

InChI

InChI=1S/C9H9ClN6/c10-7-3-11-9(12-4-7)15-5-8(6-15)16-13-1-2-14-16/h1-4,8H,5-6H2

InChI Key

UICUNWCMCYXJCA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)N3N=CC=N3

Origin of Product

United States

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